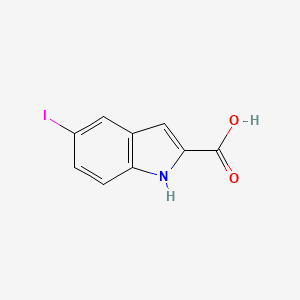

5-iodo-1H-indole-2-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNFKMFTFFMIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole and Halogenated Indole Scaffolds in Research

The indole (B1671886) nucleus is a quintessential heterocyclic scaffold that holds a privileged position in the chemical sciences, particularly in medicinal chemistry and drug discovery. mdpi.combohrium.comresearchgate.net This bicyclic aromatic system is a core component of numerous natural products, alkaloids, and pharmacologically active molecules, making it a focal point for synthetic and medicinal chemists. bohrium.comnih.gov The versatility of the indole ring allows for functionalization at various positions, enabling the creation of diverse molecular architectures with a wide array of biological activities. mdpi.com Indole derivatives are integral to the design of drugs for a multitude of conditions, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.combohrium.com

The strategic incorporation of halogens, such as iodine, into the indole scaffold significantly enhances its utility in research. Halogenation modifies key physicochemical properties of the parent molecule. For instance, the introduction of a halogen atom can alter lipophilicity, metabolic stability, and binding interactions. nih.govingentaconnect.com Specifically, the iodine atom can participate in halogen bonding, a non-covalent interaction that can influence a compound's binding affinity and specificity for biological targets like enzymes or receptors. nih.gov This makes halogenated indoles valuable tools for developing targeted therapies and molecular probes to study biological processes. nih.govrsc.org

Overview of Indole 2 Carboxylic Acid Derivatives in Academic Inquiry

Within the broad class of indole (B1671886) derivatives, those containing a carboxylic acid group at the 2-position (indole-2-carboxylic acids) are of significant academic and industrial interest. researchgate.net These compounds serve as crucial building blocks and intermediates in organic synthesis. researchgate.netrug.nl The indole-2-carboxylic acid moiety itself has been identified as a promising scaffold for developing new therapeutic agents. rsc.orgrsc.orgmdpi.com

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of key biological targets. For example, they have been investigated as novel inhibitors of HIV-1 integrase, an enzyme essential for viral replication. rsc.orgmdpi.com In this context, the indole nucleus and the C2-carboxylic acid group can chelate with magnesium ions in the enzyme's active site, a critical interaction for inhibitory activity. rsc.orgmdpi.com Furthermore, derivatives of indole-2-carboxylic acid have been studied as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase, demonstrating their potential in metabolic disease research. researchgate.net The ability to synthesize a wide range of substituted indole-2-carboxylic acids allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of new drug candidates. researchgate.netagya.info

Specific Research Focus on 5 Iodo 1h Indole 2 Carboxylic Acid: a Review of Current Trajectories

Established Multi-Step Synthetic Pathways

The synthesis of this compound and its derivatives often relies on well-established multi-step sequences that first construct the core indole-2-carboxylic acid structure, followed by a subsequent iodination step. Alternatively, the indole ring can be formed from an already iodinated precursor.

Condensation Reactions in Indole-2-carboxylic Acid Synthesis

A common strategy for synthesizing indole-2-carboxylic acids involves the condensation of an appropriately substituted aniline (B41778) or phenylhydrazine (B124118) with a pyruvate (B1213749) derivative. orgsyn.org The Reissert synthesis, for example, utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. orgsyn.orgbhu.ac.in This method is versatile and allows for the introduction of various substituents on the benzene (B151609) ring of the indole nucleus. For instance, starting with a 4-iodo-2-nitrotoluene (B1329957) would be a plausible route to a 5-iodo-indole-2-carboxylic acid derivative.

Another significant condensation approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. ijarsct.co.in While highly versatile for many indole derivatives, its application to the synthesis of indole-2-carboxylic acids requires the use of a pyruvate derivative. orgsyn.org The reaction proceeds through a phenylhydrazone intermediate which then undergoes a ijarsct.co.inijarsct.co.in-sigmatropic rearrangement to form the indole ring. ijarsct.co.in

A notable one-pot synthesis of indole-2-carboxylic acid esters involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate, catalyzed by copper. rsc.orgthieme-connect.com This method proceeds through a cascade of condensation, coupling, and deformylation reactions. rsc.org

| Condensation Reaction | Key Reactants | Typical Catalyst/Conditions | Product |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Sodium ethoxide, followed by reduction (e.g., H₂, Pd/C) | Indole-2-carboxylic acid |

| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid | Acid catalyst (e.g., ZnCl₂, PPA) | Indole-2-carboxylic acid |

| Copper-Catalyzed Cascade | 2-Haloaryl aldehyde/ketone, Ethyl isocyanoacetate | CuI, Cs₂CO₃ | Indole-2-carboxylic acid ester |

Cyclization Reactions for Indole Ring Formation

Various cyclization strategies are employed to construct the indole ring system. The Madelung synthesis, for instance, involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in Modern variations of this reaction utilize milder conditions, making it more applicable to sensitive substrates. bhu.ac.in

The Nenitzescu indole synthesis provides a route to 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with an ethyl β-aminocrotonate. While not directly yielding 5-iodoindoles, the resulting 5-hydroxyindoles could potentially be converted to the corresponding 5-iodo derivatives through functional group manipulation.

Palladium-catalyzed cyclization reactions have emerged as powerful tools for indole synthesis. mdpi.com For example, N-(o-tert-butylphenyl)-2-alkynylanilines can undergo a palladium-catalyzed asymmetric 5-endo-hydroamino cyclization to afford indole derivatives. mdpi.com Another palladium-catalyzed method involves the cyclization of N-aryl imines via oxidative C-H bond linkage. organic-chemistry.org

Regioselective Halogenation Approaches to Indole-2-carboxylic Acids

The introduction of an iodine atom at a specific position on the indole ring is a key challenge in the synthesis of compounds like this compound. Regioselectivity is crucial, and various methods have been developed to achieve this.

Direct Iodination Strategies

Direct iodination of the indole ring often leads to substitution at the most nucleophilic C3 position. bhu.ac.in However, by carefully selecting the iodinating agent and reaction conditions, iodination at other positions can be achieved. For the synthesis of this compound, direct iodination of indole-2-carboxylic acid is a potential route. A method for the regioselective C5-H direct iodination of indoles has been reported using iodine and a Lewis acid like BF₃·Et₂O. sci-hub.se This approach is attractive due to its mild conditions and lack of metal catalysts. sci-hub.se Another method describes the direct iodination of indoles using iodine monochloride (ICl) in the presence of Celite®. researchgate.net

Decarboxylative Halogenation Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have been employed in decarboxylative halogenation reactions. researchgate.netnih.gov This method involves the conversion of a carboxylic acid to a halide. While often used for the synthesis of haloalkanes, it has also been applied to indolecarboxylic acids. researchgate.netrsc.org For instance, the treatment of indole-2,3-dicarboxylic acids with PIDA in the presence of a lithium halide can lead to the formation of dihaloindoles. researchgate.netthieme-connect.com A non-classical route to prepare 2,3-diiodoindoles from indole-2-carboxylic acids involves a single step of iodinative decarboxylation. researchgate.net This suggests that similar strategies could potentially be adapted for the synthesis of this compound from a suitable dicarboxylic acid precursor.

| Halogenation Method | Reagents | Key Features |

| Direct C5-Iodination | Iodine, BF₃·Et₂O | Mild, metal-free, regioselective for C5. sci-hub.se |

| Direct Iodination | Iodine monochloride (ICl), Celite® | Direct iodination of the indole ring. researchgate.net |

| Decarboxylative Halogenation | Phenyliodine diacetate (PIDA), Lithium halide | Converts carboxylic acids to halides. researchgate.netthieme-connect.com |

Modern Catalytic Methods in Indole-2-carboxylic Acid Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of complex molecules. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Copper-catalyzed reactions have proven particularly useful for the synthesis of indole-2-carboxylic acid esters. A ligand-free copper-catalyzed cascade process starting from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate provides a straightforward route to these compounds. rsc.orgthieme-connect.com This one-pot reaction is notable for its operational simplicity and broad substrate scope. thieme-connect.com

Palladium catalysis has also been extensively used in indole synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, can be employed to construct the indole ring from pre-functionalized precursors. mdpi.com For instance, the Sonogashira coupling of a 2-iodoaniline (B362364) with a terminal alkyne, followed by a cyclization step, can lead to the formation of a 2-substituted indole. mdpi.com Furthermore, palladium-catalyzed C-H activation and functionalization strategies are emerging as powerful tools for the direct introduction of substituents onto the indole ring. thieme-connect.com

Ruthenium and gold catalysts have also been explored for the addition of carboxylic acids to alkynes, which can be a step in the synthesis of certain indole derivatives. mdpi.com

Palladium-Catalyzed Processes for Indole Construction

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed methods have been developed for the synthesis of the indole core. acs.org One prominent strategy involves the annulation of appropriately substituted anilines and ketones. For instance, the reaction between iodoanilines and ketones, catalyzed by a palladium complex, provides a direct route to substituted indoles. acs.org

Another sophisticated approach is the tandem Ugi four-component reaction followed by a palladium-catalyzed cyclization. This method allows for the rapid assembly of complex indole-fused polyheterocycles from commercially available anilines, aldehydes, isocyanides, and indole-2-carboxylic acids. nih.govrug.nl In these processes, a palladium(II) acetate (B1210297) catalyst is often employed, facilitating the crucial C-H functionalization and cyclization steps to build the final polycyclic structure. nih.govrug.nl While highly effective for creating diverse analogs, it has been noted that in some palladium-catalyzed cyclizations involving 4-iodoaniline, the iodo group can be cleaved during the reaction. nih.govrug.nl

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to functionalize indole scaffolds. For example, ethyl 3-bromoindole-2-carboxylate can be coupled with various substituted anilines using a palladium acetate catalyst and a suitable phosphine (B1218219) ligand like Xphos to yield 3-anilino-1H-indole-2-carboxylates. nih.gov

Table 1: Examples of Palladium-Catalyzed Syntheses of Indole Analogs

| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |

| Aniline, Paraformaldehyde, Indole-2-carboxylic acid, tert-Butyl isocyanide | Pd(OAc)₂ (10 mol%), Cu(OAc)₂, PivOH | DMF, 140 °C, 9 h | Indolo[3,2-c]quinolinone derivative | 35–78% | nih.govrug.nl |

| 2-Iodoaniline, Cyclohexanone | Not specified | Not specified | Tetrahydrocarbazole derivative | Not specified | acs.org |

| Ethyl 3-bromo-1H-indole-2-carboxylate, Substituted anilines | Pd(OAc)₂, Xphos, Cs₂CO₃ | 1,4-Dioxane, 110 °C, 2–4 h | Ethyl 3-(arylamino)-1H-indole-2-carboxylate derivatives | 60–86% | nih.gov |

Transition Metal-Free Synthetic Routes

The development of transition-metal-free reactions is a significant goal in organic synthesis, driven by the need to reduce cost and environmental impact. For indole synthesis, several such methods have emerged. One notable approach involves a single-electron transfer (SET) mediated reaction between a 2-iodoaniline derivative and a ketone. organic-chemistry.org This method provides a modular pathway to indoles with broad substrate scope and tolerance for important functional groups. organic-chemistry.org

Another strategy is the intramolecular dehydrogenative coupling (IDC) for the synthesis of 2-oxindoles, which are structurally related to indole-2-carboxylic acids. beilstein-journals.org This 'transition-metal-free' method uses potassium tert-butoxide (KOt-Bu) to catalyze the one-pot C-alkylation of β-N-arylamido esters followed by dehydrogenative coupling, often with iodine or N-iodosuccinimide (NIS) as the oxidant. beilstein-journals.org Experimental evidence suggests this reaction proceeds through a radical-mediated pathway. beilstein-journals.org Furthermore, a potassium persulfate-mediated oxidative dearomatization of indoles in water offers a green, transition-metal-free route to indolone derivatives. bohrium.com

Table 2: Examples of Transition Metal-Free Syntheses of Indole Analogs

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| 2-Iodoaniline derivative, Ketone | Single-electron transfer mediated | Indole derivative | Broad scope | organic-chemistry.org |

| β-N-arylamido esters, Alkyl halides | KOt-Bu, Iodine or NIS | 2-Oxindole with quaternary center | High yields | beilstein-journals.org |

| Indoles | K₂S₂O₈, Water | 2-(1H-indol-3-yl)-2,3'-bisindolin-3-one derivatives | Good for electron-rich and -deficient indoles | bohrium.com |

| N-(o-tolyl)benzamides | Not specified | 1,2-disubstituted-3-tosyl/cyanoindoles | Good yields | researchgate.net |

Electrocatalytic Approaches

Electrosynthesis represents a frontier in sustainable chemistry, using electrical current to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. Electrocatalytic methods for indole synthesis are gaining traction. One such approach is the metal-free electrochemical intramolecular C(sp²)-H amination, which uses iodine as a mediator to produce indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org

Another innovative method is the electrocatalytic dehydrogenative cyclization of 2-vinylanilides, which employs an organic redox catalyst to efficiently synthesize 3-substituted and 2,3-disubstituted indoles without external chemical oxidants. organic-chemistry.org More recently, the electrosynthesis of indole derivatives has been achieved through the cyclization of 2-ethynylanilines, highlighting the versatility of electrochemical techniques in constructing the indole framework. beilstein-journals.org

Table 3: Examples of Electrocatalytic Syntheses of Indole Derivatives

| Starting Materials | Method/Mediator | Product Type | Key Feature | Reference |

| 2-Vinyl anilines | Intramolecular C(sp²)-H amination / Iodine mediator | Indoline and Indole derivatives | Metal-free | organic-chemistry.org |

| 2-Vinylanilides | Dehydrogenative cyclization / Organic redox catalyst | 3-Substituted and 2,3-disubstituted indoles | No external chemical oxidant | organic-chemistry.org |

| 2-Ethynylanilines | Cyclization | Indole derivatives | Not specified | beilstein-journals.org |

| 1-(2-aminophenyl)alcohols | Dehydration and intramolecular dehydrogenative C–N bond-forming radical cross-coupling | Substituted indoles | Metal-, iodine-, and oxidant-free | bohrium.com |

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing the synthesis of important molecules like this compound. openmedicinalchemistryjournal.com Key green approaches include the use of microwave irradiation to accelerate reactions and the application of environmentally benign solvents like ionic liquids. openmedicinalchemistryjournal.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. at.ua A notable application is the synthesis of indole-2-carboxylic acid esters from the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.net When conducted under controlled microwave irradiation (e.g., 100 W at 50 °C), this reaction proceeds rapidly to give excellent yields of the desired indole esters. researchgate.netresearchgate.net This method offers substantial advantages by reducing reaction times from hours to minutes. at.uaresearchgate.net Microwave heating has also been effectively used for the decarboxylation of indole-2-carboxylic acids, providing a rapid and efficient alternative to traditional thermal methods. acs.org

Table 4: Examples of Microwave-Assisted Syntheses of Indole Derivatives

| Reaction Type | Starting Materials | Conditions | Key Advantage | Reference |

| Indole Ester Synthesis | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Microwave (100 W), 50 °C, 10 min, Ionic Liquid | Rapid conversion, High yields (up to 97%) | researchgate.netresearchgate.net |

| Decarboxylation | Indole-2-carboxylic acids | Microwave irradiation | Rapid and selective reaction | acs.org |

| Suzuki Cross-Coupling | PEG-bound aryl halides, Benzene boronic acid | Microwave (75 W), Water, 2-4 min | Suppression of side reactions (ester cleavage) | acs.org |

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. rushim.ru They can serve as both the solvent and catalyst in organic reactions. In the synthesis of indole-2-carboxylic acid esters, the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) has been used as a solvent in conjunction with microwave irradiation. researchgate.net This combination facilitates effective interaction with microwave energy, leading to the rapid and high-yield production of indole derivatives. researchgate.net The use of ionic liquids can offer a number of advantages, including methodological simplicity, high product yields, short conversion periods, mild reaction conditions, and easy workup procedures. researchgate.net Protic ionic liquids like [HTBD+][TFE-] have also been developed for the synthesis of indole-fused heterocycles such as pyrano[4,3-b]indol-1(5H)-ones. openmedicinalchemistryjournal.com

Table 5: Application of Ionic Liquids in Indole Synthesis

| Ionic Liquid | Reaction Type | Catalyst | Conditions | Product | Reference |

| 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) | Condensation | CuX (X = I, Br, Cl) | Microwave (100 W), 50 °C | Indole-2-carboxylate derivatives | researchgate.netresearchgate.net |

| [Bpy]HSO₄ (Brønsted acid IL) | [4+2] Annulation | None (IL is catalyst) | Mild, metal-free | Carbazole derivatives | openmedicinalchemistryjournal.com |

| [HTBD+][TFE-] (Protic IL) | Not specified | None (IL is catalyst) | Not specified | Pyrano[4,3-b]indol-1(5H)-ones | openmedicinalchemistryjournal.com |

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the indole ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, and hydrazide formation. These transformations are fundamental in creating libraries of compounds for biological screening and for modulating the physicochemical properties of the parent molecule.

Esterification Reactions and Their Regioselectivity

Esterification of this compound is a common and crucial step in the synthesis of its derivatives. This reaction not only serves to protect the carboxylic acid group but also allows for the introduction of various alkyl or aryl groups, which can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds.

Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, are frequently employed. nih.gov For instance, the reaction of this compound with ethanol (B145695) and sulfuric acid yields ethyl 5-iodo-1H-indole-2-carboxylate. researchgate.netjst.go.jp This method is generally regioselective for the carboxylic acid, leaving the N-H of the indole ring untouched under typical conditions.

Alternative methods include reacting the carboxylic acid with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure regioselectivity. While strong bases like sodium hydride can lead to N-alkylation, milder bases are preferred for selective O-alkylation of the carboxyl group. rsc.org

A facile, two-step procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate from ethyl 1H-indole-2-carboxylate has been described, involving a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation. researchgate.net This highlights that esterification can also precede modifications on the indole ring.

Table 1: Examples of Esterification Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | EtOH, conc. H₂SO₄, 80 °C | Ethyl 5-iodo-1H-indole-2-carboxylate | 85% | nih.gov |

| 5-nitroindole-2-carboxylic acid | EtOH, conc. H₂SO₄, 80 °C | Ethyl 5-nitro-1H-indole-2-carboxylate | 65% | nih.gov |

| 1H-indole-2-carboxylic acid | EtOH, H₂SO₄ | Ethyl 1H-indole-2-carboxylate | - | researchgate.net |

Amidation and Hydrazide Formations

The conversion of the carboxylic acid to amides and hydrazides introduces new functional groups that can participate in hydrogen bonding and alter the molecule's polarity and solubility. These derivatives are often key intermediates in the synthesis of more complex heterocyclic systems and have shown a wide range of biological activities.

Amidation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. acs.org A direct amidation method using tris(2,2,2-trifluoroethyl) borate (B1201080) has also been reported, providing a convenient route to various amides. acs.org

Hydrazide formation is readily accomplished by reacting the corresponding ester, such as ethyl 5-iodo-1H-indole-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux. For example, 3-phenyl-5-iodo-1H-indole-2-carbohydrazide was synthesized by heating the corresponding ethyl ester with hydrazine hydrate in ethanol. sci-hub.se

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | [6-(2-methyl-pyridine-3-yloxy)-pyridine-3-yl]-amine, coupling agent | This compound [6-(2-methyl-pyridine-3-yloxy)-pyridine-3-yl]-amide | 7% | google.com |

| Ethyl 3-phenyl-5-iodo-1H-indole-2-carboxylate | Hydrazine hydrate, ethanol, reflux | 3-phenyl-5-iodo-1H-indole-2-carbohydrazide | - | sci-hub.se |

Modifications and Substitutions on the Indole Ring System

The indole ring of this compound provides multiple sites for further functionalization, allowing for the introduction of a wide variety of substituents that can fine-tune the molecule's properties.

C-3 Functionalization Strategies

The C-3 position of the indole nucleus is highly nucleophilic and susceptible to electrophilic substitution. However, in the case of indole-2-carboxylic acids, the electron-withdrawing nature of the carboxyl group can influence the reactivity at this position.

A common strategy for C-3 functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group. For example, treatment of ethyl 5-nitro-1H-indole-2-carboxylate with phosphorus oxychloride and dimethylformamide (DMF) leads to the formation of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in high yield. nih.gov This formyl group can then be further manipulated.

Palladium-catalyzed cross-coupling reactions are also employed for C-3 functionalization. For instance, the Buchwald-Hartwig amination has been used to introduce substituted anilines at the C-3 position of 3-bromoindole-2-carboxylic acid esters. nih.gov While this example starts with a bromo-derivative, similar strategies can be envisioned for iodo-analogs.

It is noteworthy that functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C-2 arylation. nih.govacs.org This highlights the potential for rearrangements and unexpected reactivity depending on the reaction conditions and the specific directing groups present on the indole ring. nih.govacs.org

N-1 Alkylation and Arylation Techniques

Modification at the N-1 position of the indole ring is a critical strategy for altering the steric and electronic properties of the molecule and is often necessary to prevent unwanted side reactions during subsequent transformations.

Classical N-alkylation involves the use of a strong base like sodium hydride in an aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org This method is generally effective but can be limited by the use of a strong base with sensitive substrates. rsc.org

More recently, one-pot, three-component protocols have been developed that combine Fischer indolisation with N-alkylation, offering a rapid and efficient route to 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Surprisingly, even N-methyl substituted indole-2-carboxylic acid has been shown to undergo cyclization reactions to form polyheterocycles, indicating the feasibility of N-alkylation prior to certain transformations. rug.nl

Decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides can be achieved using a copper(I) oxide catalyst, providing a direct method to introduce aryl groups at the nitrogen atom. organic-chemistry.org

Further Halogenation and Introduction of Diverse Substituents

The existing iodine atom at the C-5 position can be complemented by the introduction of other halogens or diverse substituents at other positions on the benzene ring of the indole nucleus.

Further halogenation can be achieved through electrophilic aromatic substitution. For instance, the iodination of ethyl 1H-indole-2-carboxylate can lead to 3,5-diiodo-1H-indole-2-carboxylic acid ethyl ester. jst.go.jp This di-iodinated intermediate can then be selectively deiodinated at the C-3 position to yield the 5-iodo derivative. researchgate.net This demonstrates the ability to introduce and selectively remove halogens to achieve the desired substitution pattern.

The iodo group at C-5 also serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This approach has been used to synthesize 3-(hetero)aryl-indoles and 4,7-di-(hetero)aryl-indoles from dihalo-indole precursors. rsc.org

Decarboxylative halogenation offers a route to synthesize haloindoles from indole carboxylic acids. acs.org For example, some derivatives of indole-2-carboxylic acid can undergo iododecarboxylation under specific conditions. acs.org

Formation of Fused Heterocyclic Systems Utilizing the Indole Scaffold

Synthesis of Pyrano[3,4-b]indol-1(9H)-ones

Pyrano[3,4-b]indol-1(9H)-ones are a class of compounds where a pyranone ring is fused to the indole core across the C3 and C4 positions. The synthesis of these structures from indole-2-carboxylic acid derivatives is a key area of research. One prominent strategy involves the introduction of a side chain at the C3 position that can subsequently undergo cyclization.

A modern and efficient method for this transformation is the rhodaelectro-catalyzed double dehydrogenative Heck reaction. acs.orgnih.gov This process facilitates the coupling of indole-2-carboxylic acids with alkenes to directly form the pyrano[3,4-b]indol-1(9H)-one structure. The reaction proceeds through a carboxyl-assisted C3–H activation, followed by a sequence of alkene coordination, migratory insertion, and a final C-H activation/reductive elimination to forge the new heterocyclic ring. acs.org While this method has been demonstrated for a range of substituted indole-2-carboxylic acids, its application to the 5-iodo variant would yield a 6-iodopyrano[3,4-b]indol-1(9H)-one, a valuable intermediate for further functionalization via cross-coupling reactions.

Another established route involves a gold(III) chloride-catalyzed cycloisomerization. semanticscholar.orgias.ac.in This approach requires the initial synthesis of a 3-ethynyl-indole-2-carboxylic acid intermediate. For the 5-iodo substrate, this would typically involve a Sonogashira coupling reaction at the C3 position of a 3-halo-5-iodo-1H-indole-2-carboxylic acid precursor. The subsequent gold-catalyzed 6-endo-dig cyclization of the alkyne onto the carboxylic acid group furnishes the pyranone ring in good to excellent yields. semanticscholar.orgias.ac.in

| Entry | Alkene/Alkyne Partner | Catalyst System | Product | Yield (%) |

| 1 | Styrene | [CpRh(III)] / Electrocat. | 6-Iodo-3-phenylpyrano[3,4-b]indol-1(9H)-one | 74% (Analogous) acs.org |

| 2 | 4-Bromostyrene | [CpRh(III)] / Electrocat. | 3-(4-Bromophenyl)-6-iodopyrano[3,4-b]indol-1(9H)-one | 65% (Analogous) acs.org |

| 3 | Phenylacetylene | AuCl₃ | 6-Iodo-3-phenylpyrano[3,4-b]indol-1(9H)-one | High (Analogous) ias.ac.in |

| 4 | 1-Hexyne | Pd(OAc)₂ / PPh₃ (Stille) | 3-Butyl-6-iodopyrano[3,4-b]indol-1(9H)-one | 56% (Analogous) nih.gov |

This table presents representative yields for the synthesis of pyrano[3,4-b]indol-1(9H)-ones based on analogous reactions with other substituted indole-2-carboxylic acids.

Construction of β-Carboline Derivatives

β-Carbolines are tricyclic structures containing a pyrido[3,4-b]indole skeleton. tandfonline.comresearchgate.net They are prevalent in natural products and pharmacologically active compounds. researchgate.netrsc.org While the classic Pictet-Spengler condensation is a common method for their synthesis, it typically starts from tryptamine (B22526) derivatives. sciforum.netanalis.com.my The construction of β-carboline frameworks from pre-formed indole-2-carboxylic acids requires alternative strategies.

A powerful contemporary approach involves a multi-component reaction followed by a palladium-catalyzed cyclization. rug.nl Specifically, a Ugi four-component reaction between an aniline, an aldehyde, an isocyanide, and this compound would generate a complex linear precursor. This intermediate can then undergo an intramolecular palladium-catalyzed dual C-H functionalization/cyclization to construct the fused pyridine (B92270) ring, yielding a tetracyclic indolo[3,2-c]quinolinone, which is a derivative of β-carboline. This method has proven effective for various substituted indole-2-carboxylic acids, including those with electron-donating and electron-withdrawing groups, suggesting its applicability to the 5-iodo substrate. rug.nl The resulting 9-iodo-indolo[3,2-c]quinolinone would be a highly valuable scaffold for creating diverse molecular libraries.

| Entry | Aniline | Aldehyde | Isocyanide | Product | Yield (%) |

| 1 | Aniline | Paraformaldehyde | tert-Butyl isocyanide | 9-Iodo-indolo[3,2-c]quinolinone derivative | 78% (Analogous) rug.nl |

| 2 | 4-Chloroaniline | Paraformaldehyde | tert-Butyl isocyanide | 2-Chloro-9-iodo-indolo[3,2-c]quinolinone derivative | 55% (Analogous) rug.nl |

| 3 | 4-Methoxyaniline | Paraformaldehyde | tert-Butyl isocyanide | 2-Methoxy-9-iodo-indolo[3,2-c]quinolinone derivative | 72% (Analogous) rug.nl |

| 4 | Aniline | Benzaldehyde | tert-Butyl isocyanide | 9-Iodo-6-phenyl-indolo[3,2-c]quinolinone derivative | 40% (Analogous) rug.nl |

This table illustrates potential yields for the Ugi/Pd-catalyzed synthesis of β-carboline derivatives based on analogous reactions with other substituted indole-2-carboxylic acids.

Reactivity Profiles and Mechanistic Investigations of 5 Iodo 1h Indole 2 Carboxylic Acid

Decarboxylation Mechanisms and Pathways

The decarboxylation of indole-2-carboxylic acids, including the 5-iodo derivative, is a synthetically useful transformation that provides access to indoles without the C2-substituent. acs.orgresearchgate.netchemistrysteps.comnih.govorgoreview.com This reaction typically involves the loss of carbon dioxide upon heating, often facilitated by specific reagents or catalysts. chemistrysteps.comorgoreview.com

The mechanism of decarboxylation for heteroaromatic carboxylic acids can be complex and substrate-dependent. acs.orgacs.org For indole-2-carboxylic acids, the process can proceed through several pathways. One common method involves heating the acid in a high-boiling solvent, which can lead to the direct expulsion of CO2. chemistrysteps.com However, this often requires harsh conditions. acs.org

More sophisticated methods have been developed to effect decarboxylation under milder conditions. acs.org These can involve the use of transition metal catalysts or specific reagents that facilitate the cleavage of the C-C bond between the indole (B1671886) ring and the carboxylic group. acs.orgacs.org For instance, silver-catalyzed protodecarboxylation has been shown to be effective for various heteroaromatic carboxylic acids. acs.org

A notable variation is iodinative decarboxylation, where the carboxylic acid is replaced by an iodine atom. acs.orgresearchgate.net This reaction has been applied to indole-2-carboxylic acids to produce 2,3-diiodoindoles. researchgate.net The mechanism is thought to involve the formation of an acyl hypoiodite (B1233010) intermediate, which then undergoes radical decarboxylation to form an aryl radical, followed by trapping with an iodine source. acs.org

The efficiency and outcome of the decarboxylation can be influenced by the substituents on the indole ring. researchgate.net The presence of the iodo group at the 5-position can affect the electron density of the indole ring and, consequently, the ease of decarboxylation.

C-H Activation Methodologies and Their Specificity

C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. researchgate.netacs.org In the context of 5-iodo-1H-indole-2-carboxylic acid, C-H activation offers pathways to introduce various substituents at specific positions on the indole core. researchgate.netacs.org

Palladium-catalyzed C-H activation is a widely studied methodology for the functionalization of indoles. researchgate.netacs.org The regioselectivity of these reactions is often controlled by the directing group. researchgate.netnih.gov For indole-2-carboxylic acids, the carboxylic acid group can act as a directing group, guiding the C-H activation to a specific position. acs.orgnih.gov However, in some cases, decarboxylative C2-arylation can occur, where the carboxylic acid group is lost and the new substituent is introduced at the C2-position. acs.orgnih.gov

The choice of catalyst, oxidant, and reaction conditions plays a crucial role in determining the outcome and selectivity of the C-H activation. researchgate.netacs.org For example, different palladium catalyst systems can lead to arylation at either the C2 or C3 position of N-substituted indoles. researchgate.net In the case of free (NH) indoles with a C3-directing group, C4-arylation has been achieved. acs.org

Iodine itself can mediate C-H functionalization reactions. acs.orgorganic-chemistry.org For instance, iodine/copper iodide-mediated oxidative C-H functionalization has been used to synthesize indole derivatives from N-aryl enamines. acs.orgorganic-chemistry.org This method involves an I2-mediated oxidative C-C bond formation. acs.org

The specificity of C-H activation on the this compound backbone would be influenced by the interplay of the directing effect of the carboxylic acid group, the electronic effect of the iodo substituent, and the inherent reactivity of the different C-H bonds on the indole ring.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Core

The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. bhu.ac.in The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system where the pyrrole ring is significantly more reactive towards electrophiles. bhu.ac.in

Electrophilic Substitution: For a typical indole, electrophilic attack preferentially occurs at the C3 position due to the formation of a more stable cationic intermediate. bhu.ac.in If the C3 position is blocked, substitution may occur at the C2 position, or on the benzene ring, typically at the C5 or C7 positions. In this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C3 position. The electron-withdrawing nature of the carboxylic acid group at C2 and the iodine at C5 would likely deactivate the ring towards electrophilic substitution compared to unsubstituted indole.

Iodine-catalyzed C3-arylation of indoles with p-quinols has been reported, demonstrating the feasibility of introducing aryl groups at the C3 position. ias.ac.in This type of reaction proceeds via an electrophilic substitution mechanism. acs.org

Nucleophilic Substitution: The iodine atom at the C5 position of this compound provides a handle for nucleophilic substitution reactions. smolecule.comsmolecule.com The carbon-iodine bond can be cleaved, and the iodine replaced by a variety of nucleophiles. smolecule.com This allows for the introduction of different functional groups at the C5 position, further diversifying the chemical space accessible from this starting material.

The reactivity in nucleophilic substitution can be influenced by steric hindrance from the indole core. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions employed.

Redox Chemistry of Iodinated Indole Derivatives

The redox chemistry of iodinated indole derivatives like this compound involves both the indole nucleus and the iodine substituent. The indole ring itself can undergo oxidation. researchgate.net Electrochemical studies on indole-2-carboxylic acid have shown that it can be oxidized, leading to the formation of various products, including dioxindoles and dimers. researchgate.net The oxidation mechanism is complex and can be pH-dependent. researchgate.net

The presence of the iodine atom introduces additional redox possibilities. Hypervalent iodine reagents are known to participate in a variety of oxidative transformations. nih.govnih.gov For instance, hypervalent iodine(III) reagents have been used in the oxidative 3-amination of indole derivatives. nih.gov In some reactions, the iodinated indole can be part of a redox cycle. For example, in iodine-mediated electrochemical C(sp2)-H amination, iodide is oxidized to iodine, which then participates in the reaction. organic-chemistry.org

The reduction of the iodo group is also a possible transformation, which would lead to the corresponding 5-H-indole-2-carboxylic acid. This can be a useful strategy for removing the iodine after it has served its purpose, for example, as a directing group or a handle for other reactions.

The interplay between the oxidation and reduction of the indole core and the iodine substituent contributes to the rich and complex reactivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 5-iodo-1H-indole-2-carboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the iodine atom at the C5 position and the carboxylic acid group at the C2 position. In a typical solvent like DMSO-d₆, the proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above 12 ppm. The N-H proton of the indole (B1671886) ring would also resonate at a downfield region, typically between 11 and 12.5 ppm. rsc.org The aromatic protons on the benzene (B151609) ring (H4, H6, and H7) and the pyrrole (B145914) ring (H3) will show characteristic splitting patterns (e.g., doublets, doublet of doublets) and chemical shifts based on their position relative to the substituents. For instance, in related 5-iodoindole (B102021) derivatives, the proton at H4 often appears as a doublet, H6 as a doublet of doublets, and H7 as a doublet. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-165 ppm. rsc.org The carbon atom bearing the iodine (C5) will show a signal at a characteristic upfield shift due to the heavy atom effect, typically around 85-87 ppm. rsc.org The other carbon atoms of the indole ring will have chemical shifts that are influenced by the substituents, providing a unique fingerprint for the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >12 (broad s) | ~162 |

| NH | ~12.0 (s) | - |

| C2 | - | ~135 |

| C3 | ~7.1 (s) | ~105 |

| C3a | - | ~129 |

| C4 | ~7.8 (d) | ~128 |

| C5 | - | ~86 |

| C6 | ~7.5 (dd) | ~132 |

| C7 | ~7.4 (d) | ~115 |

| C7a | - | ~136 |

Note: These are predicted values based on data from analogous compounds and are subject to variation based on experimental conditions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule, which is crucial for confirming stereochemistry and substitution patterns. rsc.org In the context of this compound, a NOESY experiment would reveal through-space correlations between protons that are close to each other, but not necessarily bonded. For example, a NOESY spectrum could show a correlation between the N-H proton and the H7 proton, confirming their proximity in the five-membered ring portion of the indole structure. Such correlations are instrumental in unambiguously assigning the signals in the ¹H NMR spectrum and providing definitive proof of the regiochemistry of the substituents on the indole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₆INO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass of this compound is approximately 286.9443 Da. HRMS analysis of this compound would be expected to show a molecular ion peak ([M+H]⁺) at m/z 287.9516 or a sodium adduct ([M+Na]⁺) at m/z 309.9336, with very high mass accuracy, typically within a few parts per million (ppm). rsc.org

Table 2: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₇INO₂⁺ | 287.9516 |

| [M+Na]⁺ | C₉H₆INNaO₂⁺ | 309.9336 |

| [M-H]⁻ | C₉H₅INO₂⁻ | 285.9371 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are widely used for the identification and purity assessment of compounds like this compound. rsc.orgmdpi.com

In a typical LC-MS or UPLC analysis, the compound is first passed through a chromatographic column (commonly a reversed-phase C18 column) which separates it from impurities. rsc.org A common mobile phase for such analyses consists of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape and ionization efficiency. mdpi.com After separation, the compound enters the mass spectrometer, which confirms its identity based on its mass-to-charge ratio. This dual detection system provides a high degree of confidence in both the identity and purity of the analyte. The purity of the final compound is often determined to be greater than 95% by HPLC or UPLC analysis. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid carbonyl group is expected to appear as a strong, sharp peak around 1670-1700 cm⁻¹. The N-H stretching vibration of the indole ring typically gives rise to a sharp to moderately broad peak in the range of 3200-3400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1670-1700 |

| Indole | N-H Stretch | 3200-3400 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1400-1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.

Studies on related indole-2-carboxylic acid derivatives have demonstrated the power of X-ray crystallography in elucidating their solid-state structures. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid revealed that the molecules form ribbons through intermolecular O–H⋯O and N–H⋯O hydrogen bonds. mdpi.com In one of its polymorphs, cyclic dimers are formed via double hydrogen bonds between the carboxylic acid groups. mdpi.com This tendency for dimerization and the formation of hydrogen-bonded networks is a common feature among indole carboxylic acids and is expected to be a significant aspect of the crystal structure of this compound as well.

The presence of the iodine atom at the C5 position introduces a heavy atom, which can be advantageous for crystallographic studies, aiding in phase determination. However, it also influences the crystal packing through potential halogen bonding interactions. The absolute configuration of related, more complex molecules containing an indole-2-carboxamide moiety has been successfully determined using X-ray crystallography, highlighting the technique's capability in resolving stereochemical details. nih.gov

While a specific, publicly available crystal structure of this compound was not found in the search, data for closely related compounds provide a strong basis for predicting its structural characteristics. For example, the crystal structure of ethyl 5-iodo-1H-indole-3-carboxylate has been determined, offering insights into the geometry of the iodinated indole ring system. rsc.org

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic carboxylic acids. |

| Space Group | P2₁/c or similar centrosymmetric group | Often observed for racemic mixtures or achiral molecules that pack in a centrosymmetric manner. |

| Key Intermolecular Interactions | N-H···O and O-H···O hydrogen bonds | The indole N-H group and the carboxylic acid group are strong hydrogen bond donors and acceptors, respectively, likely leading to the formation of dimers or extended chains. mdpi.com |

| C-I···π or C-I···O halogen bonds | The iodine atom can act as a halogen bond donor, interacting with the electron-rich π-system of an adjacent indole ring or the oxygen of a carbonyl group. | |

| Molecular Conformation | The carboxylic acid group is likely to be nearly coplanar with the indole ring to maximize conjugation. |

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation, identification, and quantification of the compound and any impurities. These methods are crucial for ensuring the quality and purity of the compound, which is vital for its use in further research and development.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for this compound. humanjournals.comnews-medical.netbiomedpharmajournal.org HPLC can be employed for various purposes, including purity determination, quantification, and in some cases, stereochemical assessment. news-medical.netthegoodscentscompany.comnih.gov

Purity Determination:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for assessing the purity of indole-2-carboxylic acid derivatives. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a relatively nonpolar molecule due to the indole ring and the iodine atom, will be retained on the column, while more polar impurities will elute earlier.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For accurate results, the method must be validated for linearity, accuracy, precision, and sensitivity.

Stereochemical Assessment:

While this compound itself is achiral, derivatives of indole-2-carboxylic acid can be chiral. For such compounds, chiral HPLC is employed to separate enantiomers. news-medical.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. news-medical.net The ability to separate and quantify enantiomers is critical in pharmaceutical research, as different enantiomers can have distinct pharmacological activities.

Table 2: Exemplary HPLC Method Parameters for the Analysis of Indole-2-Carboxylic Acid Derivatives

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | The organic modifier elutes the compound, and the acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The indole ring has strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 10 µL | A typical volume for analytical injections. nih.gov |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Research Findings:

Studies on related indole derivatives have demonstrated the successful application of HPLC for purity and stereochemical analysis. For instance, HPLC methods have been developed to determine the stereochemical purity of trandolapril, a drug containing an octahydro-1H-indole-2-carboxylic acid moiety. nih.gov Furthermore, various indole-2-carboxylic acid derivatives synthesized as potential therapeutic agents have had their purity confirmed by HPLC, often reported to be greater than 96%. nih.gov In some cases, pre-column derivatization with a fluorescent tag can be used to enhance the detection sensitivity of carboxylic acids in HPLC analysis. academicjournals.org

Computational and Theoretical Investigations in the Study of 5 Iodo 1h Indole 2 Carboxylic Acid

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 5-iodo-1H-indole-2-carboxylic acid, might bind to a macromolecular target and to observe the dynamic behavior of the resulting complex over time. These methods are crucial for designing and screening potential drug candidates. cardiff.ac.uk

Molecular docking studies on derivatives of indole-2-carboxylic acid have been instrumental in elucidating their binding modes with various biological targets. For instance, in the context of developing HIV-1 integrase inhibitors, docking studies revealed that the indole-2-carboxylic acid scaffold is a potent chelating agent. nih.gov The indole (B1671886) nitrogen and the C2-carboxyl group are predicted to form crucial chelation interactions with two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govmdpi.com This chelating interaction is a cornerstone of the inhibitory activity of this class of compounds.

Furthermore, analysis of docked poses often shows a π-stacking interaction between the indole core and specific DNA bases, such as dA21, at the active site. nih.gov In the case of inhibitors designed to target the 14-3-3η protein in liver cancer, molecular docking helped reveal the anti-proliferative mechanisms of novel 1H-indole-2-carboxylic acid derivatives. nih.gov Similarly, docking studies of 5-bromoindole-2-carboxylic acid derivatives against the EGFR tyrosine kinase domain showed favorable binding free energies, suggesting a stable interaction. researchgate.net These analyses provide a structural hypothesis for the observed biological activity and guide further chemical modifications to enhance potency and selectivity.

Molecular docking is not only used to understand binding but also to predict potential biological targets for a given compound. By screening a compound against a library of protein structures, potential binding partners can be identified. For indole-based hydrazone derivatives, which are structurally related to this compound, molecular docking studies suggested that hypoxia-inducible factor (HIF)-1α could be a potential biological target. researchgate.net This predictive capability allows researchers to explore new therapeutic applications for existing chemical scaffolds and to understand potential off-target effects.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT calculations have been successfully applied to study indole-2-carboxylic acid derivatives to understand their structural and electronic properties.

Structure-Activity Relationship (SAR) Studies: Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the indole-2-carboxylic acid scaffold, extensive SAR studies have been conducted, often guided by predictive computational models. cardiff.ac.uk

The biological activity of indole-2-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the indole ring.

C1 Position (N-H): The N-H group of the indole ring can act as a hydrogen bond donor, interacting with residues like Leu138 in some GPR40 agonists. nih.gov N-methylation can sometimes be tolerated, as seen in the synthesis of certain polyheterocycles, but substitution with bulkier groups like N-isopropyl or N-acetyl can completely shut down reactivity in other cases. rug.nlacs.org

C3 Position: This position is critical for modulating activity. In a series of apoptosis inducers, substitution at the C3-position with a phenyl group led to a significant increase in potency. nih.gov For HIV-1 integrase inhibitors, introducing long branches at the C3 position was found to improve interaction with a hydrophobic cavity near the active site, markedly enhancing the inhibitory effect. nih.govmdpi.com However, for CB1 receptor allosteric modulators, smaller groups like hydrogen or methyl at C3 are preferred over larger ones like ethyl. nih.gov

C5 Position: The C5 position is a key site for modification. In apoptosis inducers, a 5-chloro or 5-methyl group contributed to a 20-fold increase in activity compared to the initial hit compound. nih.gov For CB1 receptor modulators, both 5-fluoro and 5-chloro substituents were tolerated and influenced potency, though not always in a predictable manner. nih.gov The presence of an iodo group at C5, as in this compound, introduces significant steric bulk and polarizability, which can influence binding affinity through halogen bonding.

C6 Position: In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position was shown to effectively bind with viral DNA through π-π stacking interactions, leading to improved activity. nih.gov

These findings highlight the importance of systematic modification at various positions of the indole scaffold to fine-tune biological activity.

| Position | Substituent Effect on Activity | Example Target/Activity | Citation |

| C1 (N-H) | Bulky groups (e.g., N-isopropyl) can abolish activity. | Polyheterocycle synthesis | acs.org |

| C3 | Phenyl group increases potency. | Apoptosis induction | nih.gov |

| C3 | Long branches improve interaction with hydrophobic pockets. | HIV-1 Integrase | nih.gov |

| C3 | Small groups (H, Me) preferred over larger groups (Et). | CB1 Receptor Modulation | nih.gov |

| C5 | Chloro or methyl groups enhance potency. | Apoptosis induction | nih.gov |

| C5 | Fluoro or chloro groups influence potency. | CB1 Receptor Modulation | nih.gov |

| C6 | Halogenated benzene ring improves binding via π-π stacking. | HIV-1 Integrase | nih.gov |

The carboxylic acid group at the C2 position is a critical pharmacophore for the biological activity of many indole-2-carboxylic acid derivatives. ijacskros.com Its role in molecular recognition is multifaceted and essential.

In enzyme active sites, the carboxylate anion is a powerful metal-chelating group. As observed in docking studies with HIV-1 integrase, the C2-carboxyl group, along with the indole nitrogen, forms a bidentate chelation complex with two Mg²⁺ ions, which is crucial for inhibiting the enzyme's strand transfer function. nih.govnih.gov

Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor. In GPR40 agonists, the carboxylate moiety forms a network of polar interactions and hydrogen bonds with multiple arginine and tyrosine residues in the binding pocket, which is vital for agonistic activity. nih.gov Similarly, in polymorphs of related compounds, the carboxylic acid group participates in strong intermolecular O-H···O hydrogen bonds, forming stable dimeric structures that define the crystal lattice. mdpi.com Esterification of this carboxyl group invariably leads to a dramatic decrease or complete loss of activity, confirming its indispensable role in molecular recognition and binding. nih.gov

Polymorphism and Solid-State Characteristics via Computational Methods

Computational chemistry offers powerful tools for the theoretical investigation of the polymorphic landscapes and solid-state properties of crystalline materials, including this compound. Although specific computational studies on the polymorphism of this compound are not extensively documented in publicly available literature, the solid-state characteristics of this compound have been elucidated through crystallographic analysis. These experimental findings provide a solid foundation for theoretical modeling and comparison with related molecules that have been studied computationally.

Detailed analysis of the crystal structure of this compound reveals that its molecules arrange to form a flat ribbon structure. This arrangement is stabilized by a network of intermolecular hydrogen bonds. Specifically, two types of hydrogen bonds are crucial to this formation: an O–H⋯O interaction between the carboxylic acid groups of adjacent molecules and an N–H⋯O interaction involving the indole nitrogen and a carboxylic oxygen. mdpi.com

This structural motif is noteworthy, especially when compared to the computationally and experimentally studied polymorphism of the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). mdpi.comnih.gov In one of the polymorphs of MI2CA, the molecules form cyclic dimers through double hydrogen bonds between their carboxylic acid groups. mdpi.comnih.gov This contrasts with the ribbon formation observed in this compound. Such differences highlight how a subtle change in the substituent at the 5-position of the indole ring (iodine versus a methoxy (B1213986) group) can significantly influence the supramolecular assembly in the solid state.

Computational methods, particularly Density Functional Theory (DFT), have been successfully employed to investigate the polymorphic forms of MI2CA. mdpi.comnih.gov These studies typically involve the following:

Geometry Optimization: Calculating the most stable arrangement of atoms in a molecule or a crystal unit cell.

Interaction Energy Calculations: Determining the strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

Vibrational Frequency Analysis: Simulating infrared and Raman spectra to compare with experimental data and confirm the presence of specific bonding patterns, such as those involved in hydrogen bonding.

A hypothetical computational investigation of this compound would likely explore the potential energy landscape to predict possible polymorphs. This would involve assessing the relative stabilities of different packing arrangements, including the experimentally observed ribbon structure and other potential motifs like the cyclic dimers seen in MI2CA.

Below is a table summarizing the known solid-state characteristics of this compound in comparison to a computationally studied polymorph of 5-methoxy-1H-indole-2-carboxylic acid.

| Feature | This compound | 5-methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) |

| Primary Supramolecular Structure | Flat ribbon | Cyclic dimer |

| Key Hydrogen Bonds | O–H⋯O, N–H⋯O | O–H⋯O (double), N–H⋯O |

| Computational Studies on Polymorphism | Not extensively reported | Investigated via DFT mdpi.comnih.gov |

Further computational analysis could also provide insights into the electronic properties and surface characteristics of different crystal faces of this compound, which are important for its physicochemical properties such as solubility and dissolution rate.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor for Complex Molecular Architectures

The indole (B1671886) ring is a fundamental core in many biologically active compounds and natural products. The presence of the iodo-substituent at the C5-position of 5-iodo-1H-indole-2-carboxylic acid provides a strategic handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks. This has been particularly significant in the total synthesis of natural product analogs and the assembly of specific alkaloid structures.

The synthesis of natural product analogs is a critical area of research, aimed at developing compounds with improved biological activity or to overcome limitations of the parent natural product. This compound serves as a key starting material in the synthesis of various indole-containing natural product analogs. For instance, it has been utilized in the synthesis of analogs of violacein (B1683560), a group of natural products with two indole moieties connected by a pyrrol-2-one core. nih.gov The iodo-group facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the attachment of other molecular fragments to the indole core. scielo.br This approach has been instrumental in creating libraries of diverse indole derivatives for biological screening. scielo.br

A notable application is in the construction of indolo[3,2-c]quinolinones, which are analogs of natural alkaloids with significant biological relevance. rug.nl A tandem Ugi four-component reaction followed by a palladium-catalyzed cyclization, utilizing substituted anilines and indole-2-carboxylic acid derivatives, demonstrates the utility of this scaffold in generating complex heterocyclic systems. rug.nl

Pyrrolizidine (B1209537) alkaloids are a class of natural products characterized by a specific bicyclic core structure. While direct synthesis of these alkaloids from this compound is not the primary route, the underlying indole-2-carboxylic acid scaffold is a key reactant in synthetic strategies leading to related heterocyclic structures. sigmaaldrich.com For example, indole-2-carboxylic acid is a reactant in the synthesis of (±)-trachelanthamidine, a pyrrolizidine alkaloid. sigmaaldrich.com The principles of cyclization and functionalization used in these syntheses can be conceptually extended to strategies involving the iodo-substituted analog for the creation of novel pyrrolizidine-like structures. The iodo-group offers a site for further molecular elaboration, potentially leading to new classes of these alkaloids with unique properties.

Intermediate in the Development of Functional Organic Materials

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The indole nucleus is a known component in the development of functional organic materials. a2bchem.com The reactivity of the iodo-substituent allows for the incorporation of this indole derivative into larger polymeric or supramolecular structures through cross-coupling reactions. This can lead to the creation of materials with tailored electronic, optical, or self-assembly properties. For example, the synthesis of π-extended porphyrins and other complex aromatic systems has utilized indole derivatives as key building blocks. a2bchem.com The ability to functionalize the indole core at a specific position is crucial for controlling the final properties of the material.

Scaffold Design in Medicinal Chemistry

In medicinal chemistry, the indole ring is considered a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. rsc.orgnih.gov this compound provides a robust platform for scaffold-based drug design. The carboxylic acid group can be readily converted into various amides and esters, while the iodine atom serves as a versatile anchor for introducing diverse substituents via transition metal-catalyzed cross-coupling reactions. rug.nlmdpi.com

This dual functionality allows for the systematic exploration of the chemical space around the indole core to optimize interactions with biological targets. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, where the indole nucleus chelates with magnesium ions in the enzyme's active site. nih.gov The strategic placement of substituents, facilitated by the iodo-group, is critical for enhancing potency and selectivity. nih.gov Furthermore, the indole-2-carboxamide framework has been identified as an effective scaffold for developing new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. researchgate.netmdpi.com

The following table showcases examples of how the this compound scaffold and its parent compound, indole-2-carboxylic acid, have been utilized in the synthesis of various bioactive compounds.

| Target Compound/Class | Key Synthetic Strategy | Role of Indole-2-Carboxylic Acid Scaffold | Reference |

| Indolo[3,2-c]quinolinones | Ugi four-component reaction followed by Pd-catalyzed cyclization | Core building block providing the indole framework. | rug.nl |

| (±)-Trachelanthamidine | Multi-step synthesis involving reduction and cyclization | Reactant for the formation of the pyrrolizidine ring system. | sigmaaldrich.com |

| HIV-1 Integrase Inhibitors | Buchwald-Hartwig reaction for C3-amination | Scaffold for positioning a metal-binding group and a hydrophobic moiety. | nih.gov |

| TRPV1 Agonists | Amide coupling reactions | Core structure for the development of indole-2-carboxamides. | researchgate.netmdpi.com |

Mechanistic Insights into Biological Interactions and Molecular Targets Excluding Clinical Data

HIV-1 Integrase Inhibition: Molecular Mechanism of Action

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govmdpi.com These compounds function as integrase strand transfer inhibitors (INSTIs), preventing the integration of viral DNA into the host genome. nih.govrsc.org The core mechanism of action relies on specific interactions within the enzyme's active site.

A critical feature for the inhibitory activity of this class of compounds is the ability to chelate metal ions within the HIV-1 integrase active site. nih.gov The active site contains two essential magnesium ions (Mg²⁺) that are crucial for its catalytic function. nih.govresearchgate.net Molecular docking and binding conformation analyses show that the indole (B1671886) core, specifically the nitrogen atom of the indole ring, and the oxygen atoms of the C2 carboxyl group form a strong metal-chelating cluster with these two Mg²⁺ ions. nih.govmdpi.comnih.gov This interaction effectively disrupts the enzyme's catalytic machinery, thereby inhibiting the strand transfer process. nih.govnih.gov The indole nucleus itself is a key component of the metal-binding group (MBG) essential for inhibition. rsc.orgnih.gov

Beyond metal chelation, the efficacy of these inhibitors is significantly enhanced by interactions with a hydrophobic cavity near the integrase active site. nih.govmdpi.com This pocket is formed by the side chain of amino acid residue Tyr143 and the backbone of Asn117. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that introducing longer substituents at the C3 position of the indole core allows the molecule to extend into this hydrophobic cavity. nih.govmdpi.com For instance, the derivative 20a showed a markedly increased inhibitory effect, with an IC₅₀ value of 0.13 μM, attributed to its C3 long branch interacting with this pocket. mdpi.comnih.gov Furthermore, modifications at the C6 position with a halogenated benzene (B151609) ring can lead to π-π stacking interactions with viral DNA components, such as dC20, further stabilizing the inhibitor-enzyme complex. rsc.org

HIV-1 Integrase Inhibition Data

| Compound | Modification | IC₅₀ (μM) | Key Interactions |

|---|---|---|---|

| Indole-2-carboxylic acid (1) | Parent Scaffold | 32.37 | Chelation with Mg²⁺ ions. nih.gov |

| Derivative 17a | C6 Halogenated Benzene Ring | 3.11 | Mg²⁺ chelation; π-π stacking with vDNA. rsc.org |

| Derivative 20a | C3 Long Branch | 0.13 | Mg²⁺ chelation; Interaction with hydrophobic cavity (Tyr143, Asn117). mdpi.com |

G-Protein Coupled Receptor (GPCR) Modulation Mechanisms

5-iodo-1H-indole-2-carboxylic acid and its structural analogs are versatile modulators of G-protein coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. nih.govuni-bonn.de The specific interaction mechanism depends on the receptor subtype.

The orphan receptor GPR17 has been identified as a potential drug target, and derivatives of 3-(2-carboxyethyl)-indole-2-carboxylic acid are recognized as agonists for this receptor. acs.orgagya.info The compound MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a notable GPR17 agonist. acs.orgacs.org Structure-activity relationship (SAR) studies on this scaffold have provided key insights:

Indole Positions 1, 5, and 7 : Substitutions at these positions are generally detrimental to agonist activity. agya.infoacs.org

Indole Position 4 : This position tolerates only small substituents. acs.orgagya.info

Indole Position 6 : This position can accommodate larger, lipophilic residues, leading to enhanced potency. acs.orgacs.org

Docking studies using a homology model of human GPR17 have helped to rationalize these observed SARs. agya.infoacs.org

GPR17 Agonist Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Name/Derivative | Substituents | EC₅₀ (nM) | Activity Type |

|---|---|---|---|

| PSB-1737 | 6-phenoxy | 270 | Agonist. agya.infoacs.org |

| PSB-18422 | 4-fluoro-6-bromo | 27.9 | Agonist. agya.infoacs.org |

| PSB-18484 | 4-fluoro-6-iodo | 32.1 | Agonist. agya.infoacs.org |

| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 | Agonist. agya.infoacs.org |

| PSB-17183 | 6-hexyloxy | 115 | Partial Agonist. agya.infoacs.org |